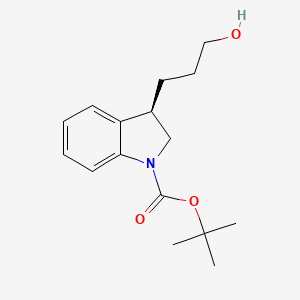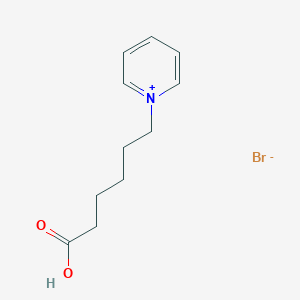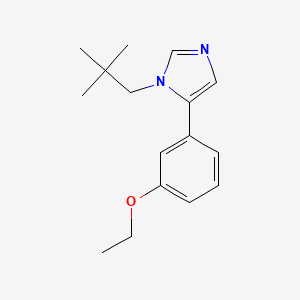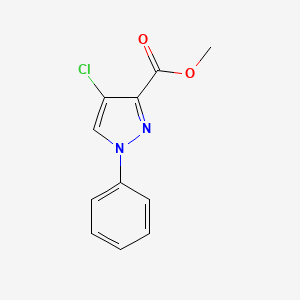
tert-butyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2H-chromene-3-carboxylate: is an organic compound belonging to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. The tert-butyl group attached to the chromene ring enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2H-chromene-3-carboxylate typically involves the condensation of salicylaldehyde with tert-butyl acetoacetate in the presence of a base, followed by cyclization to form the chromene ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of green solvents and catalysts can also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chromene-3-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield chroman-3-carboxylate derivatives using reducing agents like sodium borohydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Chromene-3-carboxylic acid.
Reduction: Chroman-3-carboxylate derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 2H-chromene-3-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable building block in organic synthesis .
Biology and Medicine: The compound has shown potential in the development of drugs for treating various diseases, including cancer, inflammation, and infectious diseases. Its derivatives have been studied for their anti-tumor, anti-inflammatory, and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the production of dyes, fragrances, and polymers. Its ability to undergo various chemical transformations makes it a versatile compound in industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 2H-chromene-3-carboxylate and its derivatives involves interactions with various molecular targets and pathways. For example, its anti-tumor activity is attributed to its ability to inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase .
Comparison with Similar Compounds
Coumarin: A naturally occurring compound with a similar chromene structure, known for its anticoagulant properties.
Chromone: Another oxygen-containing heterocycle with diverse biological activities.
Uniqueness: tert-Butyl 2H-chromene-3-carboxylate stands out due to its enhanced stability and lipophilicity provided by the tert-butyl group. This makes it more suitable for certain chemical reactions and applications compared to its analogs .
Properties
Molecular Formula |
C14H16O3 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
tert-butyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C14H16O3/c1-14(2,3)17-13(15)11-8-10-6-4-5-7-12(10)16-9-11/h4-8H,9H2,1-3H3 |
InChI Key |
OBGZUPZSLKSOAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=CC=CC=C2OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12939364.png)




![1-{3-[(1H-Imidazol-1-yl)methyl]thiophen-2-yl}ethan-1-one](/img/structure/B12939403.png)

![8-[(8-Aminooctyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12939416.png)
![6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12939424.png)





